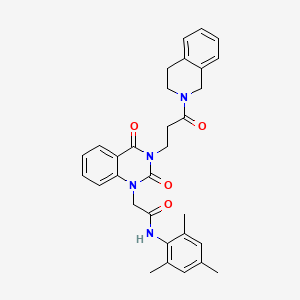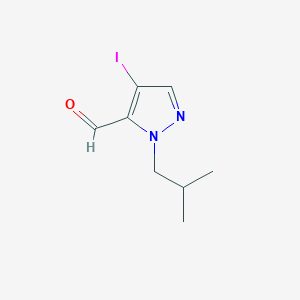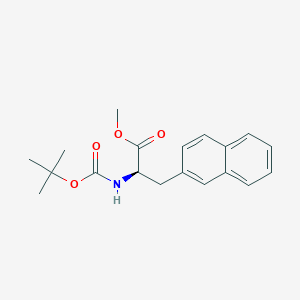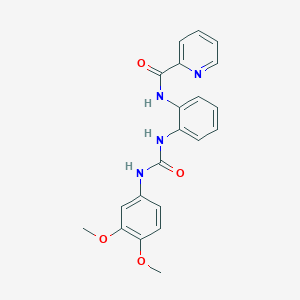
2-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,4-Dihydroisoquinolin and 2,3-Dihydroquinazolin-4-one are both nitrogen-containing heterocyclic compounds that serve as core structural components in various biologically active compounds .
Synthesis Analysis
3,4-Dihydroisoquinolin derivatives have been synthesized using the Castagnoli–Cushman reaction . Similarly, several methodologies have been developed for the synthesis of the 2,3-Dihydroquinazolin-4-one framework, especially the 2-substituted derivatives .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a nitrogen-containing heterocyclic ring. The 3,4-dihydroisoquinolin component contains a six-membered ring fused to a five-membered ring, while the 2,3-dihydroquinazolin-4-one component contains a six-membered ring fused to a seven-membered ring .Chemical Reactions Analysis
The synthesis of these compounds often involves reactions such as the Castagnoli–Cushman reaction . Other reactions, such as the Bischler-Napieralski-type synthesis, have also been used .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-2,4-dioxoquinazolin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N4O4/c1-20-16-21(2)29(22(3)17-20)32-27(36)19-35-26-11-7-6-10-25(26)30(38)34(31(35)39)15-13-28(37)33-14-12-23-8-4-5-9-24(23)18-33/h4-11,16-17H,12-15,18-19H2,1-3H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLWWZKCCKDWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)N4CCC5=CC=CC=C5C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-mesitylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2946154.png)



![(Z)-ethyl 2-(5,7-dimethyl-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2946160.png)
![(4-Bromothiophen-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2946165.png)
![1-[4-(acetylamino)phenyl]-N-butylcyclohexanecarboxamide](/img/structure/B2946167.png)
![N-(2,3-difluorophenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2946168.png)
![2-(1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(4-methylpyridin-2-yl)acetamide](/img/no-structure.png)
![1-(4-fluorophenyl)-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)methanesulfonamide](/img/structure/B2946171.png)
![1,4-Bis[(5-methoxy-2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B2946173.png)
![(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B2946174.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-acetic acid, 2-amino-7-hydroxy-5-methyl-, ethyl ester](/img/structure/B2946175.png)
![Methyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2946176.png)